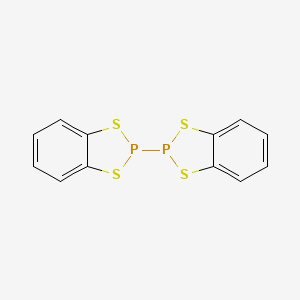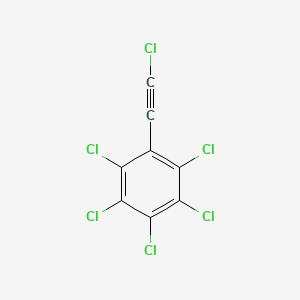
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene is a chlorinated aromatic compound with the molecular formula C8Cl6 It is characterized by the presence of five chlorine atoms and one chloroethynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form more complex chlorinated aromatic compounds.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield pentachlorophenol, while reduction can produce less chlorinated benzenes.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying chlorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The chloroethynyl group may also participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentachlorobenzene: Lacks the chloroethynyl group, making it less reactive in certain chemical reactions.
1,2,3,4,5-Pentachloro-6-ethoxybenzene: Contains an ethoxy group instead of a chloroethynyl group, leading to different chemical properties and reactivity.
1,2,3,4,5-Pentachloro-6-(2-chloroethenyl)benzene: Similar structure but with a chloroethenyl group, affecting its reactivity and applications.
Uniqueness
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene is unique due to the presence of the chloroethynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
52598-45-5 |
|---|---|
Molekularformel |
C8Cl6 |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-(2-chloroethynyl)benzene |
InChI |
InChI=1S/C8Cl6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11 |
InChI-Schlüssel |
VMSONTCWYAOWON-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CCl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



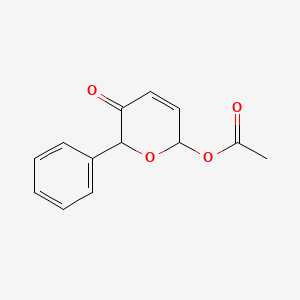

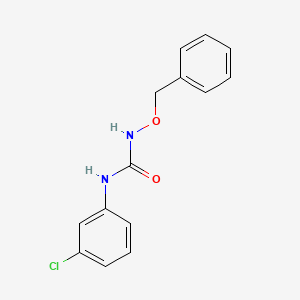
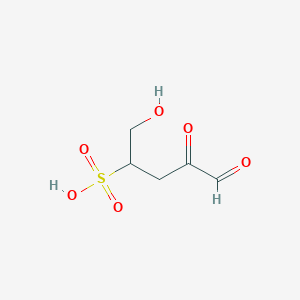
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
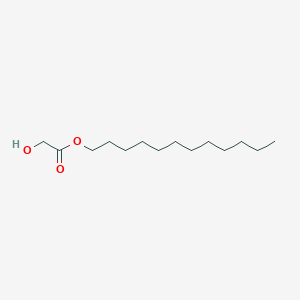
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)

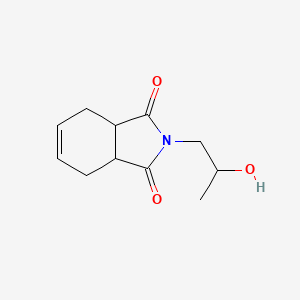
![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)
